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Compound of Interest

Compound Name: N-Desmethyl dosimertinib-d5

Cat. No.: B15140261 Get Quote

This guide provides a detailed comparison of N-Desmethyl dosimertinib-d5 and its non-

deuterated counterpart, N-Desmethyl dosimertinib (also known as AZ5104). This document is

intended for researchers, scientists, and drug development professionals interested in the

fields of oncology, pharmacology, and medicinal chemistry.

Introduction
N-Desmethyl dosimertinib is the major metabolite of dosimertinib, a third-generation epidermal

growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Dosimertinib is a deuterated

analog of osimertinib, developed to improve upon its pharmacokinetic profile and reduce the

formation of toxic metabolites. The non-deuterated N-Desmethyl metabolite of osimertinib,

AZ5104, has been shown to be more potent against both mutant and wild-type EGFR than the

parent compound, which can contribute to off-target toxicities.[1] Deuteration of the N-methyl

group in dosimertinib is a strategic approach to alter its metabolism, specifically to reduce the

rate of N-demethylation and thereby decrease the formation of the N-desmethyl metabolite.

This guide will compare the known properties of non-deuterated N-Desmethyl dosimertinib

(AZ5104) with the expected properties of N-Desmethyl dosimertinib-d5, based on the

principles of deuterium substitution and available data on the parent compounds.
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Table 1: In Vitro Potency
Compound Target IC50 (nM) Reference

Non-deuterated N-

Desmethyl

Dosimertinib (AZ5104)

PC9 (EGFR

sensitizing mutation)
Data not available [2]

NCI-H1975 (T790M

mutation)
Data not available [2]

LoVo (Wild-type) Data not available [2]

N-Desmethyl

Dosimertinib-d5

PC9 (EGFR

sensitizing mutation)
Not available -

NCI-H1975 (T790M

mutation)
Not available -

LoVo (Wild-type) Not available -

Note: Specific IC50 values for AZ5104 were not explicitly found in the provided search results,

however, it is stated to be more potent than osimertinib.[1][2] Data for the deuterated

metabolite is not available as its formation is intentionally minimized.

Table 2: Pharmacokinetic Parameters (in mice, following
administration of parent compound)

Parameter

Non-deuterated N-
Desmethyl
Dosimertinib
(AZ5104) from
Osimertinib

N-Desmethyl
Dosimertinib-d5
from Dosimertinib

Reference

Formation Significant Significantly reduced

Plasma Exposure

Approximately 10% of

parent compound

(Osimertinib) at

steady state

Expected to be

significantly lower

than 10% of the

parent compound

(Dosimertinib)

[3][4]
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Experimental Protocols
Microsomal Stability Assay
This assay is used to determine the metabolic stability of a compound in liver microsomes,

providing an indication of its susceptibility to metabolism by cytochrome P450 enzymes.

Protocol:

Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4)

containing NADPH as a cofactor.[5][6]

Incubation: The test compound (non-deuterated N-Desmethyl dosimertinib or N-Desmethyl
dosimertinib-d5) is added to the microsomal solution and incubated at 37°C.[7]

Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).[5]

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as

acetonitrile, which also precipitates the proteins.[7]

Analysis: The remaining concentration of the test compound at each time point is quantified

using LC-MS/MS.[8]

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro

half-life (t½) and intrinsic clearance (CLint).[8]

Western Blot for p-EGFR and p-ERK
This method is used to detect the phosphorylation status of EGFR and its downstream

signaling protein ERK, providing a measure of the inhibitory activity of the test compounds.

Protocol:

Cell Culture and Treatment: Cancer cell lines (e.g., A431, NCI-H1975) are cultured and then

treated with various concentrations of the test compound for a specified period.[9][10]

Cell Lysis: The cells are washed and then lysed to extract total proteins.[11]
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Protein Quantification: The total protein concentration in each lysate is determined using a

standard method like the BCA assay.

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Immunoblotting: The membrane is incubated with primary antibodies specific for

phosphorylated EGFR (p-EGFR) and phosphorylated ERK (p-ERK), as well as antibodies for

total EGFR and total ERK as loading controls.[12]

Detection: The membrane is then incubated with a secondary antibody conjugated to an

enzyme (e.g., horseradish peroxidase) that allows for chemiluminescent detection.

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is

quantified and normalized to the total protein levels to determine the extent of inhibition.[10]

Tumor Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living

organism.

Protocol:

Cell Implantation: Human cancer cells (e.g., NCI-H1975) are injected subcutaneously into

immunocompromised mice.[13]

Tumor Growth: The tumors are allowed to grow to a palpable size.

Treatment: The mice are then treated with the test compound or a vehicle control, typically

administered orally or via injection, for a specified duration.

Tumor Measurement: Tumor volume is measured regularly using calipers.

Efficacy Assessment: The anti-tumor efficacy is determined by comparing the tumor growth

in the treated group to the control group.
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Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further

analysis, such as Western blotting, to assess target engagement.
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Caption: EGFR Signaling Pathway and Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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